molecular formula C7H11N3O B8756082 N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide

N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B8756082
M. Wt: 153.18 g/mol
InChI Key: WTDNIHOSEJCHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by cyclization and subsequent functionalization to introduce the N-ethyl and 5-methyl groups . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-ethyl-5-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C7H11N3O/c1-3-8-7(11)6-4-9-10-5(6)2/h4H,3H2,1-2H3,(H,8,11)(H,9,10)

InChI Key

WTDNIHOSEJCHFC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(NN=C1)C

Origin of Product

United States

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